8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is an organic compound belonging to the benzodioxepine family This compound features a unique structure with a benzodioxepine ring, which is a seven-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with methyl 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate.
Acidification: The resulting solution is then acidified with hydrochloric acid to yield the desired carboxylic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the benzodioxepine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid: Similar structure but with two carboxylic acid groups.
3,4-Dihydro-2H-1,5-benzodioxepine-7,8-diamine: Contains amine groups instead of carboxylic acid.
Methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate: An ester derivative with a ketone group.
Uniqueness: 8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the presence of a single carboxylic acid group and a methyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
819800-57-2 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-7-5-8(11(12)13)10-9(6-7)14-3-2-4-15-10/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
MFXOGNHSBWMQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OCCCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.